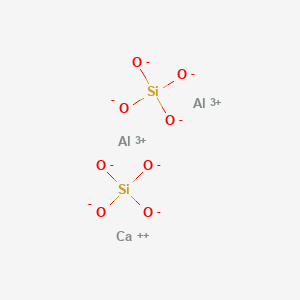
Ac-Trp-Oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-tryptophan, commonly referred to as Ac-Trp-OH, is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its role as a substance P NK1 tachykinin receptor antagonist and is also used as a competitive inhibitor to identify, differentiate, and characterize tryptophanase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan can be synthesized through the acetylation of tryptophan. The process involves the reaction of tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of N-Acetyl-L-tryptophan follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-5-hydroxytryptophan.
Reduction: Reduction reactions can convert it back to tryptophan.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the acetyl group under acidic or basic conditions.
Major Products
Oxidation: N-Acetyl-5-hydroxytryptophan.
Reduction: Tryptophan.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N-Acetyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a tool to study enzyme kinetics and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in biopharmaceutical formulations.
Mecanismo De Acción
N-Acetyl-L-tryptophan exerts its effects primarily through its role as a substance P NK1 tachykinin receptor antagonist. By binding to these receptors, it inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. This mechanism is beneficial in reducing brain edema and improving neurological outcomes in conditions such as traumatic brain injury .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and its D-isomer.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar applications in biochemistry and medicine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-Acetyl-L-tryptophan is unique due to its specific interaction with the NK1 tachykinin receptor, which is not observed with other acetylated amino acids. This specificity makes it particularly valuable in neurological research and therapeutic applications .
Propiedades
Número CAS |
1218-34-3 |
|---|---|
Fórmula molecular |
C16H5N5O6 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



